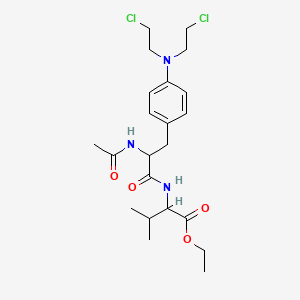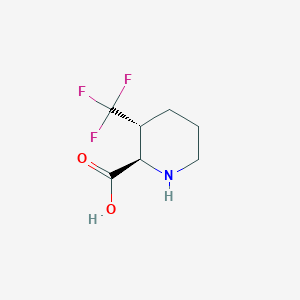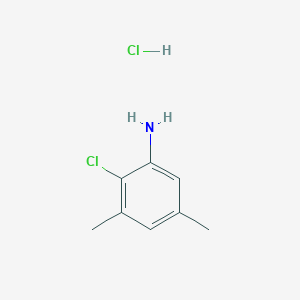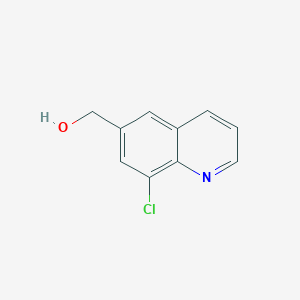![molecular formula C11H13N3O2S B11716112 (2E)-2-[(2E)-2-[3-(5-methylfuran-2-yl)propylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B11716112.png)
(2E)-2-[(2E)-2-[3-(5-methylfuran-2-yl)propylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-2-[(2E)-2-[3-(5-metilfurano-2-il)propilideno]hidracina-1-ilideno]-1,3-tiazolidin-4-ona es un compuesto orgánico complejo que presenta una estructura central de tiazolidinona
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (2E)-2-[(2E)-2-[3-(5-metilfurano-2-il)propilideno]hidracina-1-ilideno]-1,3-tiazolidin-4-ona normalmente implica la condensación de un derivado de tiazolidinona con una hidrazona. Las condiciones de reacción a menudo requieren un solvente como etanol o metanol y un catalizador como ácido acético. La reacción se lleva a cabo generalmente bajo condiciones de reflujo para asegurar la conversión completa de los reactivos al producto deseado.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como recristalización o cromatografía para obtener el compuesto en alta pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
(2E)-2-[(2E)-2-[3-(5-metilfurano-2-il)propilideno]hidracina-1-ilideno]-1,3-tiazolidin-4-ona puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: Esta reacción puede ser facilitada por agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, donde los grupos funcionales son reemplazados por nucleófilos.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Haluros de alquilo en presencia de una base como el hidróxido de sodio.
Productos Principales Formados
Oxidación: Formación de ácidos carboxílicos o cetonas correspondientes.
Reducción: Formación de alcoholes o aminas.
Sustitución: Formación de derivados de tiazolidinona sustituidos.
Aplicaciones Científicas De Investigación
Química
En química, (2E)-2-[(2E)-2-[3-(5-metilfurano-2-il)propilideno]hidracina-1-ilideno]-1,3-tiazolidin-4-ona se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la creación de diversas bibliotecas químicas para el descubrimiento de fármacos.
Biología
En investigación biológica, este compuesto se estudia por su potencial como inhibidor enzimático. Puede interactuar con varios objetivos biológicos, lo que lo convierte en un candidato para el desarrollo de nuevos agentes terapéuticos.
Medicina
En medicina, (2E)-2-[(2E)-2-[3-(5-metilfurano-2-il)propilideno]hidracina-1-ilideno]-1,3-tiazolidin-4-ona se investiga por sus propiedades antimicrobianas y anticancerígenas. Su capacidad para inhibir enzimas y vías específicas lo convierte en un compuesto líder prometedor para el desarrollo de fármacos.
Industria
En el sector industrial, este compuesto se utiliza en la síntesis de materiales avanzados. Sus propiedades químicas únicas permiten el desarrollo de polímeros y otros materiales con funcionalidades específicas.
Mecanismo De Acción
El mecanismo de acción de (2E)-2-[(2E)-2-[3-(5-metilfurano-2-il)propilideno]hidracina-1-ilideno]-1,3-tiazolidin-4-ona implica su interacción con objetivos moleculares como enzimas y receptores. El compuesto puede unirse al sitio activo de las enzimas, inhibiendo su actividad y afectando así varias vías bioquímicas. Esta interacción puede conducir a la modulación de los procesos celulares, lo que la hace útil en aplicaciones terapéuticas.
Comparación Con Compuestos Similares
Compuestos Similares
- 1-(5,5,5-Tricloropentil)-1H-1,2,4-triazol
- 1-(5,5,5-Tricloropentil)-1H-1,2,3-benzotriazol
- 1-Fenil-1H-1,2,4-triazol-3-tiol
Unicidad
En comparación con compuestos similares, (2E)-2-[(2E)-2-[3-(5-metilfurano-2-il)propilideno]hidracina-1-ilideno]-1,3-tiazolidin-4-ona destaca por su estructura central única de tiazolidinona. Esta estructura confiere propiedades químicas y biológicas específicas que no se observan en otros compuestos similares.
Propiedades
Fórmula molecular |
C11H13N3O2S |
|---|---|
Peso molecular |
251.31 g/mol |
Nombre IUPAC |
(2Z)-2-[(Z)-3-(5-methylfuran-2-yl)propylidenehydrazinylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H13N3O2S/c1-8-4-5-9(16-8)3-2-6-12-14-11-13-10(15)7-17-11/h4-6H,2-3,7H2,1H3,(H,13,14,15)/b12-6- |
Clave InChI |
POIFXWOTABHSKM-SDQBBNPISA-N |
SMILES isomérico |
CC1=CC=C(O1)CC/C=N\N=C/2\NC(=O)CS2 |
SMILES canónico |
CC1=CC=C(O1)CCC=NN=C2NC(=O)CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{4H,5H,6H,7H,8H-pyrazolo[1,5-a][1,4]diazepin-7-yl}methanol](/img/structure/B11716031.png)

![4-Chloro-5-(difluoromethyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B11716034.png)



![[1-(butan-2-yl)-1H-pyrazol-5-yl]methanol](/img/structure/B11716075.png)

![5-iodo-3-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11716091.png)





